(3S,5R)-3-Amino-5-methyloctanoicacid
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Overview
Description
Imagabalin, also known as PD-0332334, is a small molecule investigational drug that acts as a ligand for the α2δ subunit of voltage-dependent calcium channels. It was developed by Pfizer for its potential anxiolytic, analgesic, hypnotic, and anticonvulsant properties. Despite reaching phase-III clinical trials for the treatment of generalized anxiety disorder, its development was eventually discontinued .
Preparation Methods
Imagabalin can be synthesized through various routes. One notable method involves the use of Vibrio fluvialis aminotransferase (Vfat) for the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate. This enzyme was engineered to increase its activity for the desired reaction, achieving a 60-fold increase in initial reaction velocity . The synthetic route typically involves transamination reactions, which are catalyzed by aminotransferase enzymes .
Chemical Reactions Analysis
Imagabalin undergoes several types of chemical reactions, including:
Transamination: This reaction is catalyzed by aminotransferase enzymes, converting ketones to amines.
Oxidation and Reduction:
Substitution: Imagabalin can undergo substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents used in these reactions include aminotransferase enzymes, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Imagabalin has been investigated primarily for its potential therapeutic applications in medicine. It was studied for the treatment of generalized anxiety disorder, showing promise due to its anxiolytic properties. Additionally, its analgesic, hypnotic, and anticonvulsant effects were explored, although these studies were not pursued to completion .
In the field of chemistry, imagabalin serves as a model compound for studying the activity and specificity of aminotransferase enzymes. Its synthesis and reactions provide valuable insights into enzyme catalysis and protein engineering .
Mechanism of Action
Imagabalin exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels, with some selectivity for the α2δ1 subunit over α2δ2. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism underlies its anxiolytic, analgesic, and anticonvulsant properties.
Comparison with Similar Compounds
Imagabalin is structurally and functionally similar to other gabapentinoids, such as pregabalin and gabapentin. These compounds also bind to the α2δ subunit of voltage-dependent calcium channels and exhibit similar therapeutic effects. imagabalin’s selectivity for the α2δ1 subunit and its specific pharmacokinetic properties distinguish it from other gabapentinoids .
Similar Compounds
Pregabalin: Used for neuropathic pain, fibromyalgia, and partial-onset seizures.
Gabapentin: Used for neuropathic pain and partial-onset seizures.
Atagabalin: Another investigational gabapentinoid with similar properties.
Imagabalin’s unique selectivity and pharmacokinetic profile make it a valuable compound for studying the therapeutic potential of gabapentinoids .
Properties
IUPAC Name |
3-amino-5-methyloctanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEHXYFSIOYTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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